

role of H₂S in neurodegenerative diseases

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An In-depth Technical Guide on the Role of **Hydrogen Sulfide** (H₂S) in Neurodegenerative Diseases

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (H₂S), long known for its toxicity at high concentrations, has emerged as a critical endogenous gasotransmitter in the central nervous system (CNS), joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1][2] It is intrinsically involved in a host of physiological processes, including neuromodulation, inflammation, and cellular bioenergetics.
[3] In the context of neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), H₂S exhibits a complex, dual role. At physiological concentrations, it confers significant neuroprotection through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[1][2] Conversely, dysregulation of H₂S homeostasis, leading to either deficient or excessive levels, is implicated in the pathophysiology of these devastating disorders.[4][5] This guide provides a comprehensive technical overview of the multifaceted role of H₂S in neurodegeneration, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways to support ongoing research and therapeutic development.

The Dichotomous Role of H2S in Neurobiology

Endogenously produced in the brain primarily by three enzymes—cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST)—H₂S is a key regulator of neuronal function.[3][6] Its effects are concentration-dependent. Low,



physiological levels are cytoprotective, whereas higher concentrations can be detrimental, for instance by inhibiting mitochondrial complex IV and inducing cytotoxicity.[7][8]

- Neuroprotective Mechanisms: H₂S exerts its protective effects by scavenging reactive oxygen species (ROS), upregulating endogenous antioxidant systems like glutathione (GSH), modulating inflammatory responses through pathways such as NF-κB, and inhibiting apoptotic cell death.[1][9][10] A key mechanism of its action is S-sulfhydration, a post-translational modification of cysteine residues on target proteins, which alters their function.
 [4]
- Neurotoxic Mechanisms: Excessive H₂S can lead to mitochondrial dysfunction, excitotoxicity, and increased oxidative stress, contributing to neuronal damage.[3][11] The balance of H₂S production and degradation is therefore critical for neuronal health.

H₂S in Alzheimer's Disease (AD)

AD pathophysiology is characterized by amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[12] Evidence strongly suggests that H₂S metabolism is significantly impaired in AD.

Pathophysiology & Evidence: Brain H₂S synthesis is reported to be severely decreased in AD patients, and plasma H₂S levels show a negative correlation with disease severity.[12][13] This deficiency may exacerbate oxidative stress and neuroinflammation, two core features of AD. [13] Conversely, some studies have found elevated plasma H₂S levels in patients with AD and related dementias (ADRD), suggesting it may also be a marker of cerebrovascular dysfunction contributing to the disease.[14] Treatment with H₂S donors, such as sodium hydrosulfide (NaHS) and GYY4137, has been shown to improve cognitive function and reduce pathological markers in various AD animal models.[12][15]

Key Signaling Pathway: Tau Hyperphosphorylation A critical pathogenic event in AD is the hyperphosphorylation of the tau protein by glycogen synthase kinase 3β (GSK3β).[6] H₂S has been shown to directly intervene in this process.

Mechanism: H₂S produced by CSE S-sulfhydrates GSK3β. This modification inhibits the kinase activity of GSK3β, thereby preventing the subsequent hyperphosphorylation of tau.[6]
 [15][16][17] In AD, diminished CSE levels and reduced H₂S lead to decreased sulfhydration

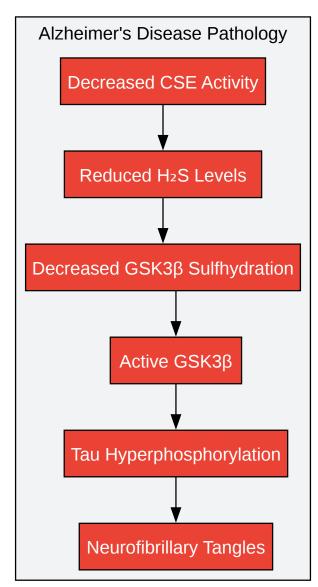


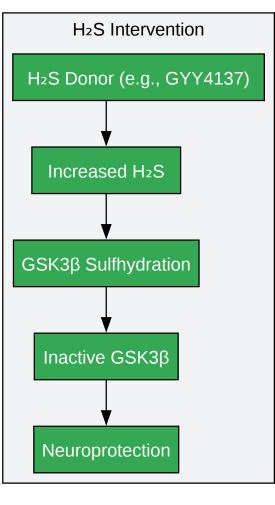




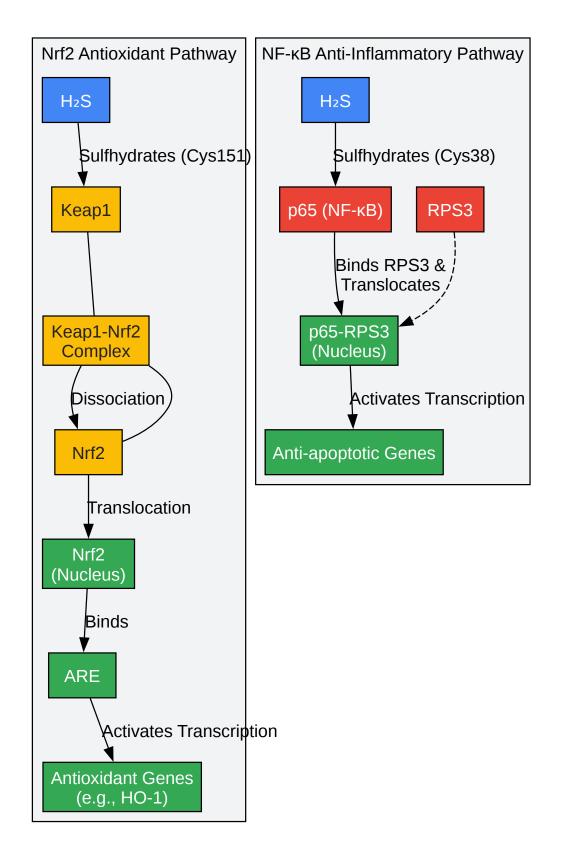
of GSK3 β , unleashing its kinase activity and promoting the formation of neurofibrillary tangles.[15]



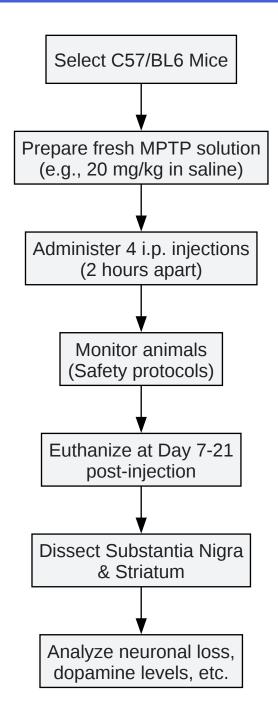












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